molecular formula C40H26N8 B13406613 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin

5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin

Cat. No.: B13406613
M. Wt: 618.7 g/mol
InChI Key: WQCKXOJXOKSXQZ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin is a porphyrin derivative characterized by the presence of four pyridyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with pyridine-4-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding porphyrin derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted porphyrins, oxidized porphyrin derivatives, and reduced porphyrin species .

Scientific Research Applications

5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including electron transfer processes and catalytic activities. The compound’s structure allows it to interact with biological molecules, potentially leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

  • 5,10,15,20-Tetra(4-pyridyl)porphyrin
  • 5,10,15,20-Tetrakis(4-methylpyridinium)porphyrin
  • 5,10,15,20-Tetra(4-carboxyphenyl)porphyrin

Uniqueness: 5,10,15,20-Tetrapyridin-4-yl-21,22-dihydroporphyrin is unique due to its specific arrangement of pyridyl groups, which enhances its ability to form stable metal complexes and participate in a variety of chemical reactions. This structural uniqueness makes it particularly valuable in applications requiring precise coordination chemistry .

Properties

IUPAC Name

5,10,15,20-tetrapyridin-4-yl-21,22-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45-46H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCKXOJXOKSXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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